molecular formula C15H10F4N4O2 B3073748 3-(5-(4-Fluorophenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid CAS No. 1018150-56-5

3-(5-(4-Fluorophenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid

Cat. No.: B3073748
CAS No.: 1018150-56-5
M. Wt: 354.26 g/mol
InChI Key: RVLFFBSUJNSVPU-UHFFFAOYSA-N
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Description

The compound “3-(5-(4-Fluorophenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid” is a complex organic molecule. It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . The molecule also contains a triazolo[1,5-a]pyrimidine core, which is a type of heterocyclic compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3-Amino-5-trifluoromethyl-1,2,4-triazole has been utilized for the syntheses of poly-substituted 2-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives . The three-component condensation reaction of ethyl trifluoroacetate, hydrazine, and amidines in the presence of sodium hydroxide in tetrahydrofuran at reflux temperature gave the corresponding 3-trifluoromethyl-5-substituted 1,2,4-triazoles .

Scientific Research Applications

Antibacterial Activity

  • The triazolo[1,5-a]pyrimidine ring, a component of the compound , has been synthesized and shown to exhibit antibacterial activity against various strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (Lahmidi et al., 2019).

Antimycobacterial Properties

  • Fluorinated triazolo[1,5-a]pyrimidine derivatives have been designed and synthesized, demonstrating potent inhibition against the Mycobacterium tuberculosis H37Rv strain (Abdel-Rahman et al., 2009).

Adenosine Receptor Antagonism

  • Novel pyrido[3,2‐e][1,2,4]triazolo[1,5‐c]pyrimidine derivatives, related to the compound , have shown high affinity and selectivity as antagonists for human adenosine A3 receptors (Banda et al., 2013).

Antiasthma Agents

  • Certain triazolo[1,5-c]pyrimidines have been identified as effective mediator release inhibitors, suggesting potential as antiasthma agents (Medwid et al., 1990).

Anticancer Activity

  • Fluorinated triazolo[1,5-a]pyrimidine derivatives, closely related to the compound , have shown significant antiproliferative activity against various cancer cell lines, indicating potential application in cancer treatment (Dolzhenko et al., 2008).

Pharmaceutical Research

  • The triazolo[1,5-a]pyrimidine scaffold, part of the compound's structure, has been used in the development of molecules with high affinity and selectivity for adenosine receptors, useful in pharmaceutical research (Kumar et al., 2011).

Properties

IUPAC Name

3-[5-(4-fluorophenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4N4O2/c16-9-3-1-8(2-4-9)10-7-11(15(17,18)19)23-14(20-10)21-12(22-23)5-6-13(24)25/h1-4,7H,5-6H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLFFBSUJNSVPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=NC(=NN3C(=C2)C(F)(F)F)CCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-(4-Fluorophenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
Reactant of Route 2
3-(5-(4-Fluorophenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(5-(4-Fluorophenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
Reactant of Route 4
3-(5-(4-Fluorophenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-(5-(4-Fluorophenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
Reactant of Route 6
3-(5-(4-Fluorophenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid

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